molecular formula C9H19NO B3118775 [(oxiran-2-yl)methyl]dipropylamine CAS No. 24213-77-2

[(oxiran-2-yl)methyl]dipropylamine

Cat. No.: B3118775
CAS No.: 24213-77-2
M. Wt: 157.25 g/mol
InChI Key: NJUWYHWXFJKQSC-UHFFFAOYSA-N
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Description

[(Oxiran-2-yl)methyl]dipropylamine is an organic compound with the molecular formula C9H19NO. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. The compound features a dipropylamine group attached to the oxirane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(oxiran-2-yl)methyl]dipropylamine typically involves the reaction of oxirane with dipropylamine under controlled conditions. One common method is the nucleophilic ring-opening of oxirane by dipropylamine. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane at room temperature. The reaction proceeds via the nucleophilic attack of the amine on the less sterically hindered carbon of the oxirane ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

[(Oxiran-2-yl)methyl]dipropylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxirane derivatives with additional functional groups.

    Reduction: Diols with two hydroxyl groups.

    Substitution: Various substituted amines and oxirane derivatives.

Scientific Research Applications

Chemistry

[(Oxiran-2-yl)methyl]dipropylamine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is used to study the mechanisms of enzyme-catalyzed reactions involving epoxides and amines. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of epoxy resins and other polymeric materials. Its reactivity makes it a valuable component in the formulation of adhesives, coatings, and sealants.

Comparison with Similar Compounds

Similar Compounds

    [(Oxiran-2-yl)methyl]diethylamine: Similar structure but with ethyl groups instead of propyl groups.

    [(Oxiran-2-yl)methyl]dimethylamine: Contains methyl groups instead of propyl groups.

    [(Oxiran-2-yl)methyl]dibutylamine: Features butyl groups instead of propyl groups.

Uniqueness

[(Oxiran-2-yl)methyl]dipropylamine is unique due to its specific combination of an oxirane ring and a dipropylamine group. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes.

Properties

IUPAC Name

N-(oxiran-2-ylmethyl)-N-propylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-5-10(6-4-2)7-9-8-11-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUWYHWXFJKQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of epichlorohydrin (20.0 g, 0.22 mole) is treated dropwise with dipropylamine (23.14 g, 0.23 mole) over a 1 hour period followed by continuous stirring at room temperature overnight. The reaction mixture is washed with 20% K2CO3 (50 ml). The organic layer is then stirred with 40% NaOH for 1 hour. The organic layer is separated and the aqueous layer is extracted with 3×100 ml portions of ether. The etheral extracts are pooled with the organic layer and washed with H2O (100 ml). The organic layer is dried over anhydrous Na2SO4 and filtered. The filtrate is concentrated under reduced pressure to yield the crude product (I) weighing 35.3 g. The crude product is distilled at 34°/0.1 mmHg to yield 7.23 g (21.0%) pure product to be used as an intermediate in Part B.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23.14 g
Type
reactant
Reaction Step One
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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